molecular formula C23H21ClN4S B3945271 [1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methyl carbamimidothioate;hydrochloride

[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methyl carbamimidothioate;hydrochloride

Cat. No.: B3945271
M. Wt: 421.0 g/mol
InChI Key: SFPBIHYQOXESEP-UHFFFAOYSA-N
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Description

[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methyl carbamimidothioate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with phenyl groups and a carbamimidothioate moiety, making it an interesting subject for research in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methyl carbamimidothioate;hydrochloride typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methyl carbamimidothioate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, [1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methyl carbamimidothioate;hydrochloride can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for developing enzyme inhibitors.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, particularly those involving enzyme dysregulation.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of [1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methyl carbamimidothioate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride
  • Caffeine (due to its complex structure and biological activity)

Uniqueness

What sets [1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methyl carbamimidothioate;hydrochloride apart from similar compounds is its specific substitution pattern and the presence of the carbamimidothioate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methyl carbamimidothioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4S.ClH/c24-23(25)28-16-20-15-27(21-9-5-2-6-10-21)26-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17;/h1-15H,16H2,(H3,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPBIHYQOXESEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3CSC(=N)N)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methyl carbamimidothioate;hydrochloride
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[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methyl carbamimidothioate;hydrochloride
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[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methyl carbamimidothioate;hydrochloride
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[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methyl carbamimidothioate;hydrochloride
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[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methyl carbamimidothioate;hydrochloride
Reactant of Route 6
[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methyl carbamimidothioate;hydrochloride

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